molecular formula C21H16N2OS B5776231 1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone

1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone

Cat. No. B5776231
M. Wt: 344.4 g/mol
InChI Key: RCWZWVWNPCKBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone is a chemical compound used in scientific research for its various biological and physiological effects. It belongs to the class of thiazole compounds and is commonly referred to as NATP. The compound has been extensively studied for its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of NATP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. NATP has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
NATP has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to scavenge free radicals, which are involved in oxidative stress. NATP has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using NATP in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways, which makes it a useful tool for studying the mechanisms of inflammation and cancer. However, one of the limitations of using NATP is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on NATP. One area of research is the development of more potent and selective analogs of NATP for use in drug discovery and development. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory, antioxidant, and anticancer activities of NATP. Additionally, the potential use of NATP in combination with other drugs for the treatment of inflammatory and cancerous diseases should be explored.

Synthesis Methods

The synthesis of NATP involves a series of chemical reactions starting with the condensation of 2-naphthylamine and thiourea. The resulting product is then reacted with 4-bromoacetophenone to form NATP. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

NATP has been extensively studied for its potential applications in drug discovery and development. It has been shown to have various biological and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. NATP has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.

properties

IUPAC Name

1-[3-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14(24)16-7-4-8-19(12-16)22-21-23-20(13-25-21)18-10-9-15-5-2-3-6-17(15)11-18/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWZWVWNPCKBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[(4-Naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone

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